molecular formula C14H15ClFN3O2S B2600271 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1448026-74-1

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No. B2600271
CAS RN: 1448026-74-1
M. Wt: 343.8
InChI Key: CWYMFDUBFFFZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFN3O2S and its molecular weight is 343.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthetic Applications

Pyrazole derivatives, including those with cyclopropyl groups, have been employed in palladium-catalyzed direct arylations. These reactions proceed without decomposing the cyclopropyl unit, demonstrating the compound's utility in synthesizing regioselectively C4-arylated pyrazoles. This process tolerates a wide variety of functional groups, showing the versatility of such compounds in organic synthesis (Sidhom et al., 2018).

Anticancer Potential

Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antitumor properties. A study described the design, synthesis, and evaluation of sulfonamide derivatives as potential antitumor agents with low toxicity. These compounds have shown promising results in preliminary tests, indicating their potential as novel antitumor drugs (Huang et al., 2001).

Enzyme Inhibition

Research into sulfonamide-based compounds has also explored their role as enzyme inhibitors. One study focused on the carbonic anhydrase inhibitory effects of primary sulfonamides, demonstrating strong inhibition of therapeutically relevant human carbonic anhydrases by novel [1,4]oxazepine-based primary sulfonamides (Sapegin et al., 2018). Another investigation highlighted the development of sulfonamide derivatives as selective inhibitors for human carbonic anhydrase isoforms IX and XII, which are associated with tumor growth and metastasis, showcasing their therapeutic potential in cancer treatment (Gul et al., 2018).

properties

IUPAC Name

3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2S/c1-19-14(9-2-3-9)6-10(18-19)8-17-22(20,21)11-4-5-13(16)12(15)7-11/h4-7,9,17H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMFDUBFFFZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

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